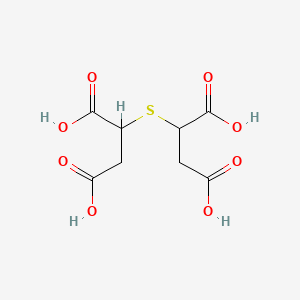

2,2'-Thiodisuccinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-dicarboxyethylsulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8S/c9-5(10)1-3(7(13)14)17-4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYRHXVHLPMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)SC(CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875730 | |

| Record name | Butanedioic acid, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4917-76-4 | |

| Record name | Thiodisuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4917-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Thiodisuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004917764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiodisuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Thiodisuccinic Acid and Its Derivatives

The synthesis of 2,2'-thiodisuccinic acid, a thioether dicarboxylic acid, can be achieved through various chemical routes. A foundational method involves the reaction of succinic acid or its derivatives with sulfur-containing reagents. For instance, sulfur dichloride (SCl₂) can be used to introduce the sulfur atom, linking two succinic acid moieties. ontosight.ai Another prominent synthetic pathway is the Michael addition of a thiol to an α,β-unsaturated dicarboxylic acid, such as maleic acid. This type of reaction, known as succination when occurring with fumaric acid (an isomer of maleic acid), involves the addition of a thiol group across the double bond to form an S-(2-succino)cysteine residue in biological contexts, a mechanism that is analogous to the synthesis of thiodisuccinic acid derivatives. mdpi.com A 1954 publication in the Journal of the American Chemical Society also outlines a specific synthesis for the compound, highlighting its long-standing relevance in chemical synthesis. acs.orgacs.org

The addition of thiols to carbon-carbon double bonds can proceed via a free-radical chain mechanism. researchgate.net This process is typically initiated by light and involves the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion to produce a thioether. researchgate.net This radical hydrothiolation is a powerful tool for creating C-S bonds with high regioselectivity. researchgate.net

Coordination Chemistry and Metal Complexation of 2,2 Thiodisuccinic Acid

Ligand Properties of 2,2'-Thiodisuccinic Acid

Chelation Behavior and Donor Atom Preferences

This compound is a multidentate ligand with several potential donor atoms that can participate in the coordination of metal ions. Its structure features four carboxylic acid groups and a central thioether sulfur atom, making it a versatile chelating agent. The primary donor atoms are the oxygen atoms of the four carboxylate groups and the sulfur atom of the thioether linkage.

The molecule's flexibility allows it to adopt various conformations to accommodate the geometric preferences of different metal centers. As a polyprotic acid, its coordination behavior is highly dependent on the pH of the solution, which dictates the deprotonation state of the carboxylic acid groups. At low pH, the carboxylic acid groups are protonated and less likely to coordinate. As the pH increases, successive deprotonation of the carboxylate groups enhances the ligand's ability to form stable chelate rings with metal ions.

The presence of both hard (oxygen) and soft (sulfur) donor atoms allows this compound to coordinate with a wide range of metal ions. According to Hard and Soft Acids and Bases (HSAB) theory, the carboxylate oxygen atoms are hard donors and will preferentially coordinate to hard acid metal ions. The thioether sulfur, being a soft donor, shows a preference for soft acid metal ions. For borderline metal ions, such as the transition metals Co(II), Ni(II), and Cu(II), coordination can involve both the carboxylate oxygen atoms and the sulfur atom. The ability to form multiple five- or six-membered chelate rings contributes to the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. scispace.comazom.comresearchgate.netresearchgate.net

Acidity Constants (pKa) and Speciation in Solution

The speciation of this compound in an aqueous solution is dependent on the pH. The following equilibria describe its dissociation:

H₄L ⇌ H₃L⁻ + H⁺ (pKa₁) H₃L⁻ ⇌ H₂L²⁻ + H⁺ (pKa₂) H₂L²⁻ ⇌ HL³⁻ + H⁺ (pKa₃) HL³⁻ ⇌ L⁴⁻ + H⁺ (pKa₄)

At very low pH, the fully protonated, neutral form (H₄L) is predominant. As the pH increases, the ligand undergoes sequential deprotonation, forming H₃L⁻, H₂L²⁻, HL³⁻, and finally the fully deprotonated L⁴⁻ anion at high pH. The specific pH ranges over which each species dominates depend on the exact pKa values. The coordination of metal ions is strongly influenced by this speciation, as the deprotonated carboxylate groups are the primary binding sites.

Interactive Speciation Diagram of a Generic Tetracarboxylic Acid

Below is a conceptual representation of the species distribution for a tetracarboxylic acid like this compound as a function of pH. The exact transition points depend on the specific pKa values.

| pH Range | Predominant Species | Description |

| < pKa₁ | H₄L | Fully protonated, neutral ligand. |

| pKa₁ < pH < pKa₂ | H₃L⁻ | Mono-anionic species. |

| pKa₂ < pH < pKa₃ | H₂L²⁻ | Di-anionic species. |

| pKa₃ < pH < pKa₄ | HL³⁻ | Tri-anionic species. |

| > pKa₄ | L⁴⁻ | Fully deprotonated tetra-anionic ligand. |

Formation and Characterization of Metal Complexes with this compound

Complexes with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Cr(III))

Research has demonstrated the formation of complexes between this compound and several first-row transition metals. A key study by Tiwari, Rathore, and Prakash in 1984 reported the synthesis of colored complexes with Co(II), Ni(II), Cu(II), and Cr(III). nanopaprika.euresearchgate.net These complexes were characterized based on elemental analysis, magnetic susceptibility measurements, and spectroscopic studies. The formation of stable complexes is attributed to the effective chelation by the thiodisuccinate ligand. jacsdirectory.comijtsrd.com

Coordination Modes and Geometries of Metal-2,2'-Thiodisuccinate Complexes

Based on magnetic and spectral data, the complexes of Co(II), Ni(II), Cu(II), and Cr(III) with this compound have been proposed to be high-spin with octahedral geometries. researchgate.netresearchgate.net An octahedral geometry involves the central metal ion being coordinated to six donor atoms. jacsdirectory.comdocbrown.info For a single 2,2'-thiodisuccinate ligand, which can provide up to five donor atoms (four oxygens and one sulfur), the formation of a monomeric octahedral complex would typically involve the coordination of additional ligands, such as water molecules, to complete the coordination sphere.

Alternatively, the ligand can act as a bridging ligand, connecting multiple metal centers to form polynuclear or polymeric structures. rsc.org In such arrangements, the carboxylate groups can coordinate in various modes, including monodentate, bidentate chelating, or bidentate bridging fashions. The thioether sulfur can also act as a bridging atom. The specific coordination mode adopted will depend on factors like the metal-to-ligand ratio, pH, and the nature of the metal ion. For instance, Co(II) and Ni(II) complexes often exhibit octahedral or tetrahedral geometries, while Cu(II) complexes are known for their distorted octahedral or square planar arrangements due to the Jahn-Teller effect. Current time information in नागपूर डिव्हिजन, IN.researchgate.netresearchgate.net Cr(III) complexes almost invariably adopt an octahedral geometry. lacc-terryb.comuwimona.edu.jm

Common Geometries for the Studied Metal Ions

| Metal Ion | Coordination Number | Common Geometries |

| Co(II) | 4, 6 | Tetrahedral, Octahedral Current time information in नागपूर डिव्हिजन, IN.researchgate.net |

| Ni(II) | 4, 6 | Square Planar, Octahedral researchgate.netscispace.com |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral rsc.orgnih.gov |

| Cr(III) | 6 | Octahedral lacc-terryb.comuwimona.edu.jm |

Spectroscopic Investigations of Metal Complexes (e.g., IR, UV-Vis, NMR, EPR)

Spectroscopic techniques are essential for elucidating the structure and bonding in metal-2,2'-thiodisuccinate complexes.

Infrared (IR) Spectroscopy IR spectroscopy provides information about the coordination of the ligand's functional groups. The IR spectrum of free this compound shows a characteristic strong absorption band for the C=O stretch of the carboxylic acid group (typically around 1700-1725 cm⁻¹). jocpr.com Upon coordination to a metal ion, the carboxylate groups deprotonate, and the C=O stretching frequency shifts. The coordinated carboxylate group gives rise to two distinct bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)), typically found in the regions of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate, or bridging). Coordination of the thioether sulfur atom to the metal would be indicated by a shift in the C-S stretching vibration. nih.gov

Expected IR Spectral Shifts upon Coordination

| Functional Group | Free Ligand (H₄L) Approx. Wavenumber (cm⁻¹) | Coordinated Ligand (L⁴⁻) Approx. Wavenumber (cm⁻¹) | Change upon Coordination |

| O-H stretch (carboxylic acid) | 3000-2500 (broad) | Absent | Disappearance due to deprotonation |

| C=O stretch (carboxylic acid) | 1700-1725 | Absent | Disappearance of the protonated form |

| Asymmetric COO⁻ stretch | - | 1550-1650 | Appearance of new band |

| Symmetric COO⁻ stretch | - | 1300-1420 | Appearance of new band |

| C-S stretch | ~600-700 | Shifted | Shift indicates sulfur coordination |

UV-Visible (UV-Vis) Spectroscopy Electronic or UV-Vis spectroscopy is used to study the d-d electronic transitions of the transition metal ions, which are sensitive to the coordination geometry and the nature of the coordinating ligands. For high-spin octahedral complexes, the following transitions are typically observed:

Co(II) (d⁷): Three spin-allowed transitions are expected: ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P). nih.gov

Ni(II) (d⁸): Three spin-allowed transitions are expected: ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₁g(P).

Cu(II) (d⁹): A single, often broad, absorption band is typically observed, corresponding to the ²Eg → ²T₂g transition, which may be split due to Jahn-Teller distortion. mdpi.com

Cr(III) (d³): Two spin-allowed transitions are typically observed: ⁴A₂g(F) → ⁴T₂g(F) and ⁴A₂g(F) → ⁴T₁g(F). docbrown.infolacc-terryb.com The positions and intensities of these bands provide information to calculate ligand field parameters. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for studying the structure of these complexes in solution.

Diamagnetic Complexes: The Ni(II) complex, if it adopts a low-spin square planar or a high-spin octahedral geometry, can be studied by ¹H and ¹³C NMR. Octahedral Ni(II) is paramagnetic, but its complexes can sometimes yield sharp enough NMR signals for analysis. marquette.edunih.gov Diamagnetic complexes would show well-resolved spectra, and the chemical shifts of the ligand's protons and carbons would change upon coordination, providing information about the binding sites.

Paramagnetic Complexes: Co(II) (high-spin d⁷) and Cu(II) (d⁹) are paramagnetic. NMR spectra of paramagnetic complexes are characterized by large chemical shift ranges and significant line broadening due to the influence of the unpaired electrons. azom.comethz.ch While challenging to analyze, these paramagnetic shifts contain valuable structural information about the metal-nucleus distance and geometry. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR (also known as ESR) spectroscopy is applicable to the paramagnetic complexes, namely those of Cu(II), Co(II), and Cr(III), as it specifically detects species with unpaired electrons. nih.gov

Cu(II) Complexes (S=1/2): The EPR spectra of Cu(II) complexes are well-studied. The g-tensor values (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥) are sensitive to the coordination geometry and the nature of the donor atoms. ethz.chnih.govmdpi.com For example, an axial spectrum with g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, typical for elongated octahedral or square planar geometries.

Co(II) Complexes (High-spin, S=3/2): High-spin Co(II) complexes often have very fast electron spin relaxation, which can make them difficult to observe by EPR except at very low temperatures. When observed, the spectra can be complex but provide detailed information about the electronic structure.

Cr(III) Complexes (S=3/2): Cr(III) complexes typically show EPR signals that can be analyzed to understand the symmetry of the ligand field around the metal ion.

Single Crystal X-ray Diffraction Studies of Coordination Compounds

While specific crystallographic data for a wide range of this compound complexes is not extensively documented in publicly available literature, studies on analogous dicarboxylic acid ligands provide insight into potential structures. For instance, coordination polymers synthesized with similar ligands like 2,2'-thiodiacetic acid have been characterized using SCXRD. researchgate.net These studies reveal that the coordination mode can vary, with the ligand acting as a bidentate or tridentate bridge between metal centers, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net

A hypothetical example of crystallographic data that could be obtained for a metal-2,2'-thiodisuccinate complex is presented below. This table illustrates the type of information SCXRD provides. uomustansiriyah.edu.iqresearchgate.netscirp.org

Hypothetical Crystallographic Data for a [M(2,2'-TDS)(H₂O)₂]n Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.56 |

| b (Å) | 8.92 |

| c (Å) | 14.23 |

| β (°) | 98.5 |

| Volume (ų) | 1324.7 |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

| M-O (carboxylate) (Å) | 2.05 - 2.15 |

| M-O (water) (Å) | 2.20 |

| M-S (Å) | 2.85 |

Note: This data is illustrative and not from a published structure of a this compound complex.

In such a structure, the 2,2'-thiodisuccinate ligand would likely use its carboxylate groups to bridge metal centers, while the sulfur atom might also participate in coordination, although this is often a weaker interaction. Water molecules typically complete the coordination sphere of the metal ion. scirp.org The precise atomic positions derived from SCXRD allow for a detailed analysis of the supramolecular architecture, including hydrogen bonding networks that further stabilize the crystal structure. ub.edu

Metal-Organic Frameworks (MOFs) and Polymeric Coordination Networks Incorporating this compound

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of ligand is critical in determining the structure and properties of the resulting framework. With its four carboxylate groups and a flexible thioether backbone, this compound is a promising candidate for the construction of novel MOFs and coordination polymers.

The flexibility of the ligand could lead to the formation of dynamic frameworks that can respond to external stimuli. The multiple carboxylate donors allow for connections to multiple metal centers, potentially forming robust 2D or 3D networks. rsc.org The sulfur atom could also play a role in the framework's properties, for example, by providing a soft donor site for specific metal ions or by being available for post-synthetic modification.

While specific MOFs based on this compound are not widely reported, research on similar polycarboxylate ligands demonstrates the possibilities. For instance, succinic acid and its derivatives have been used to create a variety of coordination polymers with diverse topologies. mdpi.com The structure of these materials can range from simple 1D chains to complex 3D frameworks with porous structures suitable for gas storage or catalysis. nih.govrsc.org The synthesis conditions, such as the choice of metal ion, solvent, and temperature, can significantly influence the final structure. ub.edu

A study on lanthanide complexes with 2,2'-thiodiacetic acid, a related ligand, resulted in the formation of 1D and 2D coordination polymers. researchgate.net In these structures, the ligand's coordination versatility and the formation of extensive hydrogen bond networks were key to building the extended supramolecular architectures. researchgate.net It is reasonable to expect that this compound could form similarly complex and potentially functional materials.

Stability and Reactivity of this compound Metal Complexes

Thermodynamic and Kinetic Stability Studies

The stability of a metal complex in solution is a crucial aspect of its chemistry and is described in terms of thermodynamics and kinetics. scispace.com

Thermodynamic stability refers to the position of the equilibrium for the formation of the complex. It is quantified by the stability constant (or formation constant, β). A large value for β indicates that the complex is highly stable and its formation is favored. scispace.comwikipedia.org The stability is related to the change in Gibbs free energy (ΔG) for the complexation reaction. wikipedia.org

Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions. Complexes that react slowly are termed "inert," while those that react quickly are "labile." There is not necessarily a correlation between thermodynamic stability and kinetic inertness. scispace.com

For metal complexes of this compound, the thermodynamic stability would be influenced by several factors. The chelate effect, resulting from the multiple binding sites of the ligand, would be expected to lead to high stability constants compared to monodentate carboxylate ligands. wikipedia.org The nature of the metal ion (its charge, size, and electron configuration) would also play a significant role.

Systematic studies determining the stability constants for a series of metal ions with this compound would allow for an evaluation of these factors. Such data can be compiled in tables, as shown in the hypothetical example below.

Hypothetical Stability Constants (log β) for M(II)-2,2'-Thiodisuccinate Complexes

| Metal Ion (M²⁺) | log β₁ (ML) |

|---|---|

| Mn²⁺ | 4.5 |

| Fe²⁺ | 5.8 |

| Co²⁺ | 6.2 |

| Ni²⁺ | 6.8 |

| Cu²⁺ | 8.5 |

| Zn²⁺ | 5.5 |

Note: This data is illustrative and follows the general trend of the Irving-Williams series.

The kinetic stability of these complexes would depend on the electronic structure of the metal ion. For example, complexes of d⁸ ions like Ni(II) in a square planar geometry or d³ and low-spin d⁶ ions are often kinetically inert, while complexes of high-spin d-metal ions are typically labile.

Redox Behavior of Metal-2,2'-Thiodisuccinate Systems

The redox behavior of a metal complex describes its ability to gain or lose electrons. This is often studied using techniques like cyclic voltammetry, which can determine the reduction potentials of the metal center. The ligand plays a critical role in tuning these redox potentials. By stabilizing one oxidation state of the metal over another, the ligand can make it easier or harder to oxidize or reduce the metal ion. rsc.orgnih.gov

In a metal-2,2'-thiodisuccinate system, the carboxylate groups are generally considered redox-inactive. However, the thioether linkage could potentially be oxidized under certain conditions. The primary focus, however, is usually on the metal-centered redox processes (e.g., M²⁺/M³⁺). The coordination of the negatively charged carboxylate groups would typically stabilize the higher oxidation state (M³⁺) of the metal, leading to a less positive (or more negative) reduction potential compared to the aquated metal ion. rsc.org

Supramolecular Chemistry Involving 2,2 Thiodisuccinic Acid

Non-Covalent Interactions in 2,2'-Thiodisuccinic Acid Assemblies

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the processes of molecular recognition and self-assembly. encyclopedia.pubnih.gov In the context of this compound and its analogues, the primary non-covalent forces at play are hydrogen bonding, electrostatic interactions, and metal-ligand coordination. encyclopedia.pubfrontiersin.org These interactions, acting in concert, guide the formation of stable and well-defined supramolecular architectures. rsc.org

Hydrogen bonds are highly directional interactions that play a pivotal role in the assembly of carboxylic acids. nih.govuni-regensburg.de Due to its four carboxylic acid groups, this compound is a potent donor and acceptor of hydrogen bonds, enabling the formation of extensive and robust networks. mdpi.compreprints.org

Detailed crystallographic studies on the analogue 2,2'-thiodiacetic acid (H₂tda) co-crystallized with various organic bases reveal intricate hydrogen-bonding patterns. mdpi.comnih.govnih.gov These assemblies showcase a variety of intermolecular connections, including O–H⋯O, O–H⋯N, N–H⋯O, and N–H⋯N hydrogen bonds. mdpi.comnih.gov In these structures, the deprotonated thiodiacetate anions often form their own dimeric "homosynthons" through strong O–H⋯O interactions. mdpi.compreprints.org These anionic units then connect with the protonated base molecules (cations) to form "heterosynthons," creating complex, repeating motifs that extend throughout the crystal lattice. mdpi.comnih.gov For example, in salts formed with diamines, the thiodiacetate anions can form one-dimensional linear or zigzag supramolecular chains, which are then cross-linked by the diammonium cations into a three-dimensional network. nih.gov The specific geometry and connectivity of these networks are described using graph-set notation, with various cyclic motifs being identified, such as R²₂(16), R²₂(10), and R³₂(8). mdpi.comnih.gov

Electrostatic interactions, which encompass the forces between fixed charges and dipoles, are fundamental to the structure of many supramolecular systems. nih.govnih.gov In assemblies involving this compound, these interactions become particularly dominant when the acid reacts with a base.

Research has confirmed that when 2,2'-thiodiacetic acid is combined with basic co-formers like 2,6-diaminopurine (B158960) or ethylenediamine, a proton is transferred from the carboxylic acid group to the base. mdpi.comnih.govnih.gov This process results in the formation of a salt, composed of negatively charged thiodiacetate anions (e.g., Htda⁻ or tda²⁻) and positively charged cations (e.g., aminopurinium or diammonium cations). mdpi.comnih.gov The resulting strong Coulombic attraction between these oppositely charged ions is a powerful organizing force that stabilizes the resulting crystal structure, working in synergy with the more directional hydrogen bonds. nih.gov The regulation of cargo release from hydrogel networks based on electrostatic attraction or repulsion further highlights the critical role of these interactions in the functionality of supramolecular materials. nih.gov

Metal-ligand interactions provide a powerful and predictable tool for constructing complex supramolecular architectures. rsc.orgencyclopedia.pub 2,2'-Thiodiacetic acid is recognized as a versatile ligand, capable of coordinating with a wide range of transition metals and f-block elements through its carboxylate oxygen atoms and the central thioether sulfur atom. nih.govscispace.comresearchgate.net

The thiodiacetate dianion (tda²⁻) can act as a multidentate ligand, adopting various coordination modes, including bidentate, tridentate, chelating, and bridging. scispace.comresearchgate.net For instance, in a mononuclear copper(II) complex, the tda²⁻ anion can act as a tridentate ligand, coordinating to the metal center in a facial arrangement. scispace.com In other structures, it can function as a bridging ligand, linking two metal centers to form dinuclear complexes or extended coordination polymers. scispace.comresearchgate.net This reliable and geometrically defined binding behavior allows the thiodiacetate unit to be used as a "supramolecular synthon"—a dependable building block for the programmed assembly of metallosupramolecular structures. d-nb.infonih.gov

Table 1: Summary of Non-Covalent Interactions in 2,2'-Thiodiacetic Acid (H₂tda) Assemblies

| Interaction Type | Participating Functional Groups | Resulting Supramolecular Feature | References |

|---|---|---|---|

| Hydrogen Bonding | Carboxyl/Carboxylate (O-H, C=O), Amines (N-H) | 1D/3D networks, homo- and hetero-synthons | mdpi.com, nih.gov, nih.gov |

| Electrostatic Interactions | Carboxylate anions (R-COO⁻), Organic cations (R-NH₃⁺) | Salt formation, crystal lattice stabilization | mdpi.com, nih.gov, nih.gov |

| Metal-Ligand Interactions | Carboxylate oxygens, Thioether sulfur, Metal ions (e.g., Cu²⁺, Ln³⁺) | Mononuclear/dinuclear complexes, coordination polymers | scispace.com, researchgate.net, nih.gov |

Electrostatic Interactions

Self-Assembly of this compound and its Derivatives

Self-assembly is the process by which molecules spontaneously organize into ordered structures, driven by specific, non-covalent interactions. encyclopedia.pub The functional groups on this compound and its derivatives allow them to participate in directed self-assembly, leading to the formation of both discrete, finite architectures and extended, polymeric superstructures. acs.orgnih.gov

Discrete supramolecular architectures are well-defined assemblies with a specific number of components and a distinct shape, such as a cage or a capsule. frontiersin.orgrsc.org The combination of 2,2'-thiodiacetic acid with various organic bases provides clear examples of the formation of discrete, zero-dimensional (0D) multicomponent crystals. mdpi.comnih.govnih.gov

Beyond discrete structures, this compound and its derivatives are excellent candidates for forming extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) supramolecular networks. rsc.org These extended structures can behave as supramolecular polymers or, when they entrap solvent, as supramolecular gels. rsc.orgwikipedia.org

Studies on salts of 2,2'-thiodiacetic acid have shown that the anions can self-assemble into 1D "supramolecular polymers" or chains via hydrogen bonds. nih.gov These chains are then further organized into 3D networks through interactions with cations. nih.gov Metal-ligand interactions provide another powerful route to extended structures. For example, 2,2'-thiodiacetate has been used to construct a 2D coordination polymer with f-block metal ions. researchgate.net The ability to form such extensive 1D and 2D networks through multiple, cooperative non-covalent interactions is a prerequisite for gelation. rsc.org The cross-linking of these polymer chains, either through hydrogen bonding or metal coordination, can lead to a 3D network capable of immobilizing solvent molecules to form a supramolecular polymer gel. mdpi.comrsc.org

Table 2: Examples of Supramolecular Architectures Formed with 2,2'-Thiodiacetic Acid (H₂tda)

| Co-former / Metal Ion | Architecture Type | Key Interactions | References |

|---|---|---|---|

| Ethylenediamine | 3D Supramolecular Network | Hydrogen Bonding, Electrostatic | nih.gov |

| o-Phenylenediamine | 3D Supramolecular Network | Hydrogen Bonding, Electrostatic | nih.gov |

| 2,6-Diaminopurine | Multicomponent Crystal (Salt) | Hydrogen Bonding, Electrostatic | mdpi.com, nih.gov |

| N9-(2-hydroxyethyl)adenine | Multicomponent Crystal (Salt) | Hydrogen Bonding, Electrostatic | mdpi.com, nih.gov |

| Copper(II) | Mononuclear & Dinuclear Complexes | Metal-Ligand Coordination | scispace.com |

| Lanthanide(III) ions | 2D Coordination Polymer | Metal-Ligand Coordination | researchgate.net |

Formation of Discrete Supramolecular Architectures

Host-Guest Chemistry with this compound-based Receptors

Extensive research of scientific literature and chemical databases did not yield specific examples or detailed studies on the use of this compound as a primary building block for the construction of host-guest receptors. While the principles of supramolecular chemistry allow for the design of various host molecules from functionalized building blocks, there is currently no available research focusing on the synthesis and application of receptors derived from this compound for the purpose of molecular recognition and inclusion of guest molecules.

The field of host-guest chemistry is well-established, involving a "host" molecule binding a "guest" molecule or ion through non-covalent interactions. rug.nl These interactions can include hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions. rug.nl Host molecules are often macrocycles, such as cyclodextrins and calixarenes, or three-dimensional structures like metal-organic frameworks (MOFs), which possess cavities or pores suitable for encapsulating guests. rug.nlresearchgate.netnih.gov

The design of such receptors often involves the use of specific organic ligands or "linkers" that self-assemble or can be synthetically modified to create the desired host architecture. wikipedia.org While dicarboxylic acids are a common class of linkers used in the construction of coordination polymers and MOFs, which can act as hosts, there is no specific mention in the reviewed literature of this compound being employed for this purpose to create systems with defined host-guest properties. nih.govwikipedia.org

Research in supramolecular chemistry continues to explore new building blocks for the creation of novel host-guest systems with specific recognition capabilities. sioc-journal.cn It is conceivable that the structural and functional features of this compound, with its multiple carboxylic acid groups and a central sulfur atom, could be exploited in the future design of such receptors. However, at present, there are no detailed research findings or data tables available to be included in this section.

Advanced Analytical Methodologies for 2,2 Thiodisuccinic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of organic acids like 2,2'-Thiodisuccinic acid. gmpua.commdpi.comphytopharmajournal.com It allows for the separation of the analyte from a mixture, enabling accurate quantification and further characterization. gmpua.compmda.go.jp The choice of chromatographic method often depends on the sample matrix and the specific research question.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids and organic acids, derivatization is required to increase their volatility. sigmaaldrich.com Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to replace active hydrogens on polar functional groups, making the analytes suitable for GC analysis. sigmaaldrich.com

GC-MS provides rich information on isotopomer distributions, which is valuable for metabolic flux analysis. nih.gov The mass spectrometer fragments the derivatized analyte in a reproducible manner, generating a unique mass spectrum that serves as a fingerprint for identification. nih.govresearchgate.net For instance, in the analysis of succinic acid, characteristic ions are monitored for quantification. researchgate.net High-resolution capillary columns are often employed to achieve efficient separation of complex mixtures. sigmaaldrich.comepa.gov

A typical GC-MS analysis involves:

Sample Preparation: Derivatization of the analyte. sigmaaldrich.com

Injection: Introduction of the derivatized sample into the GC.

Separation: Separation of components on a capillary column based on their boiling points and interactions with the stationary phase. mdpi.com

Detection: Ionization and fragmentation of the eluted components in the mass spectrometer, followed by detection of the resulting ions. nih.gov

Interactive Data Table: GC-MS Analysis Parameters for Organic Acids

| Parameter | Value/Description | Reference |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | sigmaaldrich.com |

| Column Type | Capillary column (e.g., SLB™-5ms) | sigmaaldrich.com |

| Injection Mode | Split/Splitless | sigmaaldrich.com |

| Carrier Gas | Helium | epa.gov |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Detector | Mass Spectrometer (MS) | nih.gov |

Liquid chromatography (LC) is a versatile technique for separating compounds in a liquid mobile phase. pmda.go.jp It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization. americanpharmaceuticalreview.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common mode used for the analysis of organic acids. americanpharmaceuticalreview.commjcce.org.mk In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For acidic compounds, an acidic mobile phase is often used to suppress ionization and improve retention and peak shape. mjcce.org.mkshimadzu.com

Detection Methods for LC:

UV Detection: Direct UV detection in the range of 200-210 nm can be used for organic acids due to the absorption of the carboxyl group. shimadzu.com However, this method can suffer from interference from other UV-absorbing compounds in the sample. shimadzu.com

Mass Spectrometry (MS): Coupling LC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity. nih.govlcms.cz LC-MS/MS, using tandem mass spectrometry, further enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

Refractive Index Detection (RID): RID is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. protocols.io It is less sensitive than UV or MS detection but can be useful for analytes that lack a chromophore. protocols.io

Conductivity Detection: This method is particularly useful in ion chromatography for the analysis of ionic species. shimadzu.comnih.gov A pH buffering method can be employed to enhance the dissociation of weak acids like organic acids, thereby increasing their conductivity and detection sensitivity. shimadzu.com

Interactive Data Table: LC Methods for Organic Acid Analysis

| Method | Stationary Phase | Mobile Phase Example | Detection | Reference |

| RP-HPLC | C18 | 5 mM H₃PO₄ (pH 2.1) | UV (210 nm) | mjcce.org.mk |

| LC-MS/MS | Hypersil Gold C18 | Water (0.1% formic acid) and methanol (B129727) gradient | ESI-MS/MS | nih.gov |

| Ion Chromatography | Polyvinyl alcohol with quaternary ammonium (B1175870) groups | 7.5 mM sodium carbonate and 2.0 mM sodium bicarbonate | Conductivity | nih.gov |

| HPLC-RID | Aminex HPX-87H | 0.01N Sulfuric Acid | Refractive Index | protocols.io |

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. colby.edunih.gov It is a powerful tool for the analysis of a wide range of molecules, including small organic acids. colby.edubio-rad.com The basic setup consists of a fused silica (B1680970) capillary, two buffer reservoirs, a high-voltage power supply, and a detector. colby.edu

Different modes of CE can be employed for organic acid analysis:

Capillary Zone Electrophoresis (CZE): In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. hes-so.ch

Capillary Isotachophoresis (CITP): This technique involves sandwiching the sample between a leading and a trailing electrolyte, with separation occurring based on differences in the velocities of the analyte ions. colby.edu

CE offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. researchgate.net Detection in CE is often performed using UV-Vis absorbance or laser-induced fluorescence (LIF) for higher sensitivity. bio-rad.comresearchgate.net

Liquid Chromatography (LC) with Various Detection Methods

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. elsevier.comuni-giessen.de They provide information about the molecular structure, functional groups, and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. For this compound, ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The NIST WebBook provides an IR spectrum for this compound. nist.gov The spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl groups.

C=O stretching: A strong, sharp band around 1700 cm⁻¹ from the carbonyl groups of the carboxylic acids.

C-S stretching: A weaker band at lower frequencies.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. bibliotekanauki.pl A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. Raman spectroscopy can be particularly useful for studying symmetric vibrations and bonds that are weak in the IR spectrum, such as the S-S bond if it were present, or for analyzing samples in aqueous solutions. americanpharmaceuticalreview.combibliotekanauki.pl The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. elsevier.comcapes.gov.br

Interactive Data Table: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | IR | nist.gov |

| Carboxylic Acid C=O | Stretching | ~1700 (strong) | IR | nist.gov |

| C-H | Stretching | 2850-3000 | IR, Raman | americanpharmaceuticalreview.com |

| C-S | Stretching | Lower frequency region | IR, Raman |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for the molecular weight determination and structural characterization of this compound. The National Institute of Standards and Technology (NIST) has documented mass spectral data for this compound using electron ionization (EI). nist.govnist.gov

For more detailed analysis, particularly in complex matrices, MS is often coupled with chromatographic separation techniques like liquid chromatography (LC-MS). In such setups, electrospray ionization (ESI) is a common method, especially suited for polar, acidic molecules like this compound. pragolab.cz When analyzed using ESI in the negative ion mode, the compound is expected to readily form a deprotonated molecular ion [M-H]⁻. Given the molecular weight of 266.225 g/mol for this compound, this primary ion would be detected at a mass-to-charge ratio (m/z) of approximately 265.2. nist.govnist.gov

Further structural information can be obtained through fragmentation analysis, often induced by in-source collision-induced dissociation (CID). A characteristic fragmentation pathway for dicarboxylic acids is the loss of a carboxyl group, which would result in a fragment ion with a lower m/z value. pragolab.cz Gas chromatography-mass spectrometry (GC-MS) has also been used to identify related thioether compounds, suggesting its potential applicability for this compound, likely following a derivatization step to increase volatility. nih.gov

Table 1: Predicted Ions for this compound in ESI-MS

| Ion Description | Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| Deprotonated Molecule | [C₈H₉O₈S]⁻ | ~265.2 | Negative |

Electrochemical Methods in the Study of this compound

Electrochemical techniques have been employed to investigate the properties of this compound, particularly in the development of chemical sensors. le.ac.uk Research has shown its use in the preparation of self-assembled monolayers (SAMs) on the surface of gold electrodes. le.ac.uk

In this application, this compound acts as a ligand, immobilized on the gold surface of a 10MHz AT-cut piezoelectric quartz crystal resonator. le.ac.uk The primary goal of this research was to create a portable electrochemical sensor capable of detecting and quantifying heavy metal ions such as Pb²⁺, Ni²⁺, and Co²⁺ in aqueous solutions. le.ac.uk The quality and integrity of the this compound SAM were investigated voltammetrically, using the [Fe(CN)₆]³⁻/⁴⁻ redox couple as an electrochemical probe to characterize the modified electrode surface. le.ac.uk This approach falls under the category of electrochemical quartz crystal microbalance (EQCM) studies, where changes in resonant frequency correlate with mass changes on the electrode surface, such as the binding of metal ions to the ligand. le.ac.uk

Table 2: Electrochemical Application of this compound

| Application | Technique | Substrate | Purpose |

|---|

Advanced Diffraction Techniques for Structural Elucidation

X-ray Diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound in its crystalline solid state. ucsb.edu The technique of single-crystal XRD provides a detailed molecular structure, including accurate bond lengths, bond angles, and the molecule's conformation.

The experimental process involves several key stages. rsc.org A suitable single crystal is selected and mounted on a diffractometer, which is often equipped with a radiation source such as Mo-Kα (λ = 0.71073 Å). rsc.org Data is collected as the crystal is rotated in the X-ray beam, typically at low temperatures (e.g., 173 K) to minimize thermal vibrations. rsc.org Subsequent data reduction and cell refinement are performed, followed by structure solution using direct methods (e.g., with software like SHELXS-97) and refinement to yield the final atomic coordinates. rsc.org

In addition to single-crystal analysis, Powder X-ray Diffraction (PXRD) is a vital complementary technique. ncl.ac.uk PXRD is used to analyze a bulk, polycrystalline sample to assess its phase purity. ncl.ac.uk By comparing the experimentally measured powder pattern to a pattern simulated from the single-crystal structure data, researchers can confirm that the bulk material consists of a single, uniform crystalline phase. rsc.orgncl.ac.uk

Table 3: Overview of X-ray Diffraction Analysis

| Technique | Sample Type | Key Information Obtained |

|---|---|---|

| Single-Crystal XRD | Single Crystal | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. rsc.org |

While no specific studies utilizing neutron diffraction for the analysis of this compound were identified in the searched literature, the technique offers significant potential advantages for its structural elucidation. Neutron diffraction is a powerful method for determining crystal structures, analogous to XRD, but it is particularly sensitive to the positions of lighter elements. ill.eunih.gov

For a molecule like this compound, neutron diffraction could provide definitive locations for all hydrogen atoms, including the acidic protons of the carboxylic acid groups and the hydrogens on the carbon backbone. ill.eu This is a distinct advantage over XRD, where the low electron density of hydrogen atoms makes their positions difficult to determine with high accuracy. ill.eu Therefore, a neutron diffraction study would yield an exceptionally detailed picture of the hydrogen bonding network within the crystal lattice, which is crucial for understanding the intermolecular forces that govern the material's properties. nih.gov

Table 4: Comparison of Potential Structural Information from Diffraction Techniques

| Feature | X-ray Diffraction (XRD) | Neutron Diffraction (Potential) |

|---|---|---|

| Primary Interaction | X-rays with electron clouds | Neutrons with atomic nuclei |

| Heavy Atom Positions | Determined with high precision | Determined with high precision |

| Hydrogen Atom Positions | Generally determined with low accuracy | Determined with high precision. ill.eunih.gov |

| Hydrogen Bonding | Inferred from positions of heavier atoms | Directly and unambiguously visualized. nih.gov |

Environmental Research and Remediation Applications of 2,2 Thiodisuccinic Acid

Role of 2,2'-Thiodisuccinic Acid in Environmental Biotransformation Processes

Environmental biotransformation refers to the chemical alteration of substances in the environment by living organisms. nih.gov These processes are critical in determining the fate, persistence, and toxicity of various compounds. This compound plays a role in these complex environmental pathways, primarily as a product of the breakdown of certain synthetic chemicals.

This compound has been identified as a metabolite in the biodegradation of the organophosphorus insecticide malathion (B1675926). The continuous and excessive use of pesticides like malathion has led to the contamination of numerous ecosystems. hilarispublisher.com Consequently, the microbial degradation of these compounds is a significant area of environmental research.

In a study investigating the biodegradation of malathion by the white-rot fungus Pleurotus ostreatus, Gas Chromatography-Mass Spectrometry (GC/MS) analysis revealed the formation of several degradation products, including this compound. hilarispublisher.com This indicates that under specific microbial action, the complex structure of malathion is broken down, leading to the formation of this dicarboxylic acid as an intermediate metabolite. The degradation of malathion into various metabolites, including mono and dicarboxylic acids, is a result of enzymatic activities such as carboxylesterases and phosphatases. hilarispublisher.com

| Organism | Parent Compound | Identified Degradation Products |

|---|---|---|

| Pleurotus ostreatus | Malathion | This compound, Diethyl mercaptosuccinate, Butanedioic acid, and others. hilarispublisher.com |

Thiodiglycol (B106055), a hydrolysis product of sulfur mustard gas, is a compound of environmental concern. Its fate in the environment involves gradual oxidation in water to its sulfoxide (B87167) and sulfone analogs. tpsgc-pwgsc.gc.ca Microbial degradation of thiodiglycol has been observed by bacteria such as Achromobacter xylosoxydans and Paracoccus denitrificans. hilarispublisher.com The identified metabolites in these degradation pathways include [(2-hydroxyethyl)thio]acetic acid and thiodiglycolic acid. hilarispublisher.com Based on available research, this compound has not been identified as a metabolite in the environmental degradation of thiodiglycol.

As a Metabolite in Biodegradation Pathways (e.g., malathion)

Potential for this compound in Environmental Remediation Technologies

Environmental remediation techniques aim to reduce or remove pollutants from soil, water, and air. journalcjast.com The chemical properties of this compound, particularly its structure as a dicarboxylic acid containing a thioether group, suggest potential applications in certain remediation technologies. ontosight.ai

Phytoextraction is an environmental remediation strategy that uses plants to remove contaminants, particularly heavy metals, from the soil. pjoes.comnih.gov The efficiency of this process can be limited by the low bioavailability of metals in the soil. researchgate.net To overcome this, chelating agents are applied to the soil to mobilize metals and increase their uptake by plants. nih.govmdpi.com

This compound possesses two carboxylic acid functional groups, which gives it the ability to form stable complexes with metal ions. ontosight.ai This property is the basis for its potential use as a chelating agent in environmental remediation. ontosight.ai While synthetic chelators like Ethylenediaminetetraacetic acid (EDTA) are effective, their high persistence in the environment can lead to secondary contamination risks, such as the leaching of metal complexes into groundwater. nih.govresearchgate.net This has prompted research into more biodegradable alternatives like ethylenediaminedisuccinic acid (EDDS) and various low-molecular-weight organic acids. pjoes.comnih.gov Although specific studies on the application of this compound in phytoextraction are not detailed in the reviewed literature, its chelating ability suggests it could theoretically function in a similar capacity to mobilize heavy metals for plant uptake.

The management of contaminants in soil and sediments can involve either their mobilization for removal or their sequestration for immobilization. nih.govnih.gov Sequestration aims to bind contaminants to reduce their bioavailability and mobility, often using sorbent materials like activated carbon. tpsgc-pwgsc.gc.ca Conversely, mobilization is a key step in remediation techniques like soil washing and phytoextraction, where contaminants are transferred from the solid phase to the liquid phase for removal. nih.govresearchgate.net

The ability of this compound to chelate metals makes it a potential mobilizing agent. ontosight.ai By forming water-soluble complexes with heavy metal ions, it could increase their concentration in the soil solution, making them available for plant uptake or for being flushed out of the soil matrix. mdpi.comresearchgate.net The effectiveness of such a process would depend on various factors, including soil pH, the specific metals present, and the stability of the metal-thiodisuccinate complexes formed.

In some bioremediation scenarios, the addition of a readily biodegradable carbon source can stimulate microbial activity and enhance the degradation of more persistent pollutants—a process known as co-metabolism. frontiersin.org Microorganisms often utilize simple organic acids as a source of carbon and energy. mdpi.comfrontiersin.orgjbarbiomed.com

While this compound is known as a metabolite from the breakdown of other pollutants like malathion, there is a lack of specific research in the reviewed literature detailing its use as a primary substrate to promote the biodegradation of other environmental contaminants. Theoretically, as a dicarboxylic acid, it could serve as a carbon source for certain soil microorganisms. jbiochemtech.com This microbial growth could potentially lead to the incidental breakdown of other recalcitrant compounds present in the environment. However, without specific studies, this application remains a hypothetical concept within the broader field of bioremediation. frontiersin.orgmdpi.com

Role in the Sequestration and Mobilization of Contaminants

Environmental Fate and Transport Considerations for this compound

The environmental fate and transport of a chemical compound determine its distribution, persistence, and potential exposure to various ecosystems. For this compound, these characteristics are governed by its physicochemical properties, primarily its water solubility and susceptibility to degradation processes.

Mobility and Adsorption in Soil and Aquatic Systems

The movement of this compound through soil and its behavior in water are critical for understanding its environmental distribution. Safety data for the compound indicate that it is soluble in water. fishersci.comthermofisher.com This property suggests that persistence is unlikely and that the compound will likely be mobile in the environment. fishersci.comthermofisher.com Once released into the environment, its high water solubility means it can be readily transported within aquatic systems and may leach through the soil profile. thermofisher.com

While high mobility is expected, the actual movement in soil is influenced by several factors, including the soil's composition and pH. Adsorption to soil particles can retard movement. For organic acids, adsorption is generally higher in soils with greater organic matter and clay content. The pH of the soil also plays a crucial role; for a related compound, thiodiglycolic acid, sorption was observed to be greater in more acidic soils. nih.gov As a dicarboxylic acid, the ionization state of this compound will change with pH, affecting its interaction with soil surfaces. Studies have also noted the potential for thiodisuccinic acid to participate in surface complexation, which could influence its binding to mineral surfaces. core.ac.ukcaltech.edu

| Parameter | Expected Characteristic for this compound | Influencing Factors | Reference |

|---|---|---|---|

| Mobility in Soil | High | High water solubility is the primary driver. | fishersci.comthermofisher.com |

| Adsorption (Sorption) | Low to Moderate | Expected to increase with higher soil organic matter and clay content. Adsorption may be greater in acidic soils. | nih.gov |

| Leaching to Groundwater | Potential for leaching exists due to high mobility. | Dependent on soil type, rainfall/irrigation rates, and degradation speed. | thermofisher.com |

| Persistence in Water/Soil | Unlikely to persist. | Considered to be degradable in wastewater treatment plants. | fishersci.comthermofisher.com |

Atmospheric Fate and Degradation

Specific experimental data on the atmospheric fate of this compound are limited. However, its likely degradation pathways can be inferred from its chemical structure, which contains alkane and thioether functionalities. The primary degradation process for organic compounds in the troposphere is typically oxidation initiated by photochemically produced hydroxyl (•OH) radicals. nih.gov

For dicarboxylic acids, reaction with •OH radicals is a major degradation mechanism, whereas ozonolysis is generally not considered a significant removal pathway. nih.govresearchgate.netnih.gov The thioether group (-S-) within the this compound molecule is also susceptible to oxidation by atmospheric oxidants, which can lead to the formation of sulfoxides and sulfones. researchgate.net The rate of these degradation reactions would determine the atmospheric lifetime of the compound. Without specific kinetic data, a precise lifetime cannot be calculated, but these oxidative processes would lead to its transformation and eventual removal from the atmosphere.

Bioconcentration Potential

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the surrounding water. The potential for a substance to bioconcentrate is a key consideration in its environmental risk assessment.

For this compound, safety data sheets indicate that no specific experimental information on its bioaccumulation potential is available. fishersci.com However, predictions based on Quantitative Structure-Activity Relationship (QSAR) models provide insight. A QSAR assessment estimated a log Bioconcentration Factor (BCF) of 2.16 and concluded that the substance does not significantly accumulate in aquatic organisms. edap-cluster.com This low potential is further supported by an estimated rapid biotransformation half-life of approximately 0.2 days. edap-cluster.com

Several factors contribute to this low bioconcentration potential. The compound's high water solubility and the presence of two carboxylic acid groups, which will be ionized at physiological pH, limit its ability to passively diffuse across the lipid membranes of organisms. fishersci.comthermofisher.com Furthermore, as a derivative of succinic acid, a central component of the metabolic tricarboxylic acid (TCA) cycle in most living organisms, it is plausible that efficient metabolic pathways exist for its degradation. wikipedia.orgnih.gov

| Parameter | Finding for this compound | Basis/Rationale | Reference |

|---|---|---|---|

| Log BCF (predicted) | 2.16 | QSAR model prediction. Values less than 3.3 (BCF < 2000) are generally not considered to be bioaccumulative. | edap-cluster.com |

| Bioconcentration Potential | Low | Based on predicted BCF, high water solubility, and expected rapid metabolism. | fishersci.comthermofisher.comedap-cluster.com |

| Metabolism | Expected to be readily metabolized. | QSAR models predict a short biotransformation half-life. Structural similarity to succinic acid suggests enzymatic pathways for degradation are likely. | edap-cluster.comwikipedia.orgnih.gov |

Biological and Biomedical Research Applications of 2,2 Thiodisuccinic Acid

Metal Chelation in Biological Systems

2,2'-Thiodisuccinic acid, a dicarboxylic acid containing a thioether group, has garnered interest for its potential applications in biological systems, particularly due to its metal-chelating properties. ontosight.ai Chelation is a critical process in biology, enabling the transport and regulation of metal ions and the detoxification of harmful metals. nih.gov The structure of this compound, with its two carboxyl groups, makes it suitable for forming stable complexes with various metal ions. ontosight.ai

Detoxification of Heavy Metals

The ability of this compound to bind with metal ions has led to its exploration as a potential agent for heavy metal poisoning. ontosight.ai Chelation therapy is a primary medical treatment for reducing the toxicity of heavy metals by forming complexes that can be more easily excreted from the body. nih.govscientificliterature.org While established chelating agents like meso-2,3-dimercaptosuccinic acid (DMSA) are effective, they can have limitations, such as low lipophilicity, which restricts their ability to access intracellular metals. nih.gov The unique structural characteristics of this compound may offer advantages in this context. ontosight.ai

The principle of heavy metal detoxification relies on the chelating agent's ability to form stable, non-toxic complexes with heavy metals, facilitating their removal from tissues and subsequent excretion. nih.govnih.gov Research into various chelating agents aims to improve efficacy and reduce side effects, such as the unwanted removal of essential minerals. nih.gov

Table 1: Comparison of Selected Chelating Agents and their Target Metals

| Chelating Agent | Primary Target Metals | Key Characteristics |

| meso-2,3-dimercaptosuccinic acid (DMSA) | Lead, Mercury, Arsenic | Hydrophilic, effective for renal excretion. nih.govnih.gov |

| Penicillamine | Copper, Lead, Mercury | Solubilizes copper for urinary excretion. ijpbs.com |

| Calcium Disodium EDTA | Lead, Cadmium | Primarily acts in extracellular fluids. nih.govnih.gov |

| Nitrilotriacetic acid (NTA) | Chromium, Copper, Arsenic, Iron | Used in various industrial and laboratory applications. nih.govijpbs.com |

This table provides a comparative overview of different chelating agents and is for informational purposes only.

Modulation of Metal Ion Homeostasis

Metal ion homeostasis is a delicate balance of uptake, storage, and secretion of essential metal ions, crucial for numerous cellular processes. embopress.orgresearchgate.net An imbalance in the concentration of these ions can lead to cellular damage and disease. nih.gov Pathogens, for instance, have developed sophisticated systems to regulate metal ion concentrations to survive within a host. nih.gov

Chelating agents can influence metal ion homeostasis by binding to specific metal ions, thereby affecting their bioavailability and distribution within a biological system. nih.gov This can have therapeutic implications, but also underscores the need for selectivity to avoid disrupting the balance of essential metals. nih.gov For example, in response to peroxide stress, some bacteria adapt by modifying their metal ion homeostasis, often by increasing the intracellular ratio of manganese to iron to mitigate oxidative damage. nih.gov The ability of compounds like this compound to interact with various metal ions suggests a potential role in modulating these pathways, although specific research in this area is not extensively documented.

Interactions with Biological Macromolecules and Pathways

The biological activity of a compound is often determined by its interactions with macromolecules such as proteins and nucleic acids. thermofisher.com These interactions can lead to the modulation of enzymatic activity, gene expression, and other cellular functions. thermofisher.comnih.gov

Enzyme Inhibition and Modulation (e.g., succinate (B1194679) dehydrogenase analogy)

Succinate dehydrogenase (SDH), or Complex II, is a key enzyme that participates in both the citric acid cycle and the mitochondrial electron transport chain. wikipedia.org It catalyzes the oxidation of succinate to fumarate. wikipedia.org Due to its critical role, the inhibition of SDH can have significant metabolic consequences. nih.gov

Inhibitors of SDH can be classified based on their binding site: those that compete with succinate at the active site (competitive inhibitors) and those that bind to the ubiquinone-binding site (non-competitive inhibitors). wikipedia.org Malonate is a classic example of a competitive inhibitor of SDH. mdpi.com A study on the compound 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) demonstrated its ability to inhibit succinate dehydrogenase, with a half-maximal inhibition observed at 55.3 µM. nih.gov Given the structural similarity of this compound to succinate, it is plausible that it could act as a competitive inhibitor of SDH, although specific studies confirming this are limited. The inhibition of SDH can lead to an accumulation of succinate, which has been implicated in various cellular signaling pathways. nih.gov

Table 2: Examples of Succinate Dehydrogenase Inhibitors

| Inhibitor | Type of Inhibition | Target Site |

| Malonate | Competitive | Succinate-binding site. mdpi.com |

| Oxaloacetate | Competitive | Succinate-binding site. wikipedia.org |

| Carboxin | Non-competitive | Ubiquinone-binding site. wikipedia.org |

| 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) | Not specified in abstract | Affects succinate dehydrogenase activity. nih.gov |

This table provides examples of compounds known to inhibit succinate dehydrogenase and their mechanism of action where specified.

Protein-Ligand Interactions

The binding of a ligand to a protein is a fundamental process in molecular biology, governed by various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govvolkamerlab.org The specificity and affinity of these interactions determine the biological effect of the ligand. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for studying and predicting protein-ligand interactions. mdpi.comoatext.com

While there is a vast body of research on protein-ligand interactions in general, specific studies detailing the binding of this compound to particular proteins are not widely available in the reviewed literature. However, based on its chemical structure, it can be inferred that the carboxyl groups of this compound would likely participate in hydrogen bonding and electrostatic interactions with amino acid residues in a protein's binding pocket. nih.gov

Nucleic Acid Interactions

Interactions between small molecules and nucleic acids (DNA and RNA) can have profound effects on cellular processes such as DNA replication, transcription, and translation. sigmaaldrich.comnih.gov These interactions are mediated by similar forces as protein-ligand binding, including electrostatic interactions and hydrogen bonding. thermofisher.com

Some molecules can bind to specific nucleic acid sequences or structures, while others may interact non-specifically. nih.gov The potential for a molecule to interact with nucleic acids is often explored in the context of drug development, particularly for anticancer and antiviral agents. There is a mention of thiodisuccinic acid in the context of modifying peptide nucleic acids, suggesting its potential utility in this area of research. semanticscholar.org However, detailed studies on the direct interaction of this compound with DNA or RNA are not extensively covered in the available literature. Thionucleobases, which are structurally related to the thioether moiety in this compound, have been used as photoaffinity probes to study nucleic acid structure and interactions. nih.gov

Materials Science Applications of 2,2 Thiodisuccinic Acid

Integration into Polymer Synthesis and Design

The bifunctional nature of 2,2'-thiodisuccinic acid, with its two carboxylic acid groups, makes it a suitable monomer for polycondensation reactions. ontosight.ailibretexts.org This process involves the reaction of a dicarboxylic acid with a diol to form a polyester (B1180765), with the elimination of a small molecule like water. libretexts.orgwikipedia.org

The general reaction for polyester synthesis is: (n+1) R(OH)₂ + n R'(COOH)₂ → HO[ROOCR'COO]ₙROH + 2n H₂O wikipedia.org

In this context, this compound can be incorporated into polyester chains, potentially influencing the final properties of the polymer. wikipedia.orgmdpi.com The presence of the sulfur atom in the polymer backbone can introduce unique characteristics, such as altered thermal stability, biodegradability, and mechanical properties, compared to conventional polyesters. nih.govnih.govmdpi.com

The synthesis of polyesters using dicarboxylic acids like this compound can be achieved through various methods, including melt polycondensation and solution polymerization. nih.govnih.gov The choice of synthesis method and reaction conditions, such as temperature, pressure, and catalyst, can significantly impact the molecular weight and properties of the resulting polymer. libretexts.orgnih.gov

The incorporation of this compound can lead to the development of biodegradable polymers. Aliphatic polyesters, in particular, are known for their susceptibility to hydrolysis of their ester bonds, which contributes to their degradation. nih.govmdpi.com The introduction of a thioether linkage from this compound could further influence the degradation profile of the resulting polyester.

Development of Functional Materials

The unique chemical structure of this compound allows for its use in the creation of functional materials with specific, tailored properties.

Smart Materials

"Smart materials" are materials that respond to external stimuli such as changes in temperature, pH, or the presence of specific chemicals. specificpolymers.comresearchgate.net The carboxylic acid groups in this compound can impart pH-responsive behavior to polymers or materials it is incorporated into. At different pH levels, these groups can exist in their protonated or deprotonated forms, leading to changes in the material's properties, such as solubility or swelling.

Furthermore, the thioether linkage offers a site for potential chemical modification or interaction, which could be exploited in the design of responsive materials. For instance, the sulfur atom could interact with specific metal ions, leading to a material that can sense or bind to these ions. core.ac.uk

Advanced Composites

Advanced composites are materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. The properties of composites are typically superior to those of the individual components.

This compound can be used to modify the surface of fillers or reinforcing agents in composite materials. The carboxylic acid groups can form bonds with the surface of materials like metal oxides or wood flour, improving the interfacial adhesion between the filler and the polymer matrix. mdpi.commdpi.com This enhanced adhesion can lead to improved mechanical properties of the composite, such as strength and stiffness. omu.edu.trspecialchem.com For example, modifying the surface of fillers can improve their dispersion within a polymer matrix, leading to a more homogeneous and robust composite material. mdpi.com

Role in Nanomaterial Fabrication

The fabrication of nanomaterials often involves "bottom-up" approaches, where materials are built from molecular components. e3s-conferences.org this compound can play a crucial role in these processes.

Its ability to act as a ligand allows it to coordinate with metal ions to form metal-organic frameworks (MOFs). wikipedia.orgmdpi.com MOFs are a class of crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters and organic linkers. wikipedia.orgmdpi.com The structure and properties of the resulting MOF are determined by the geometry of the organic ligand and the coordination preference of the metal ion. mdpi.com The sulfur atom and carboxylic acid groups in this compound can influence the framework's structure and potentially enhance its affinity for certain molecules, making it useful for applications like gas storage or separation. mdpi.com

Furthermore, this compound can be used for the surface modification of nanoparticles. mdpi.comfrontiersin.org The carboxylic acid groups can bind to the surface of nanoparticles, preventing their agglomeration and improving their stability and dispersion in various media. mdpi.comresearchgate.net This surface functionalization is critical for many applications of nanoparticles, as it can enhance their properties and facilitate their integration into other materials. frontiersin.orgnih.gov The thioether group can also provide an additional site for further functionalization of the nanoparticle surface. frontiersin.org

Theoretical and Computational Studies of 2,2 Thiodisuccinic Acid

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic properties of molecules. mdpi.comnih.gov These calculations help in understanding molecular structure, stability, and reactivity by analyzing the distribution of electrons. nih.gov

The electronic structure of a molecule, particularly the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to predicting its chemical reactivity. researchgate.net For molecules like 2,2'-thiodisuccinic acid, which contains both carboxyl groups and a thioether linkage, DFT calculations can pinpoint regions of high and low electron density.

The oxygen atoms of the carboxyl groups and the sulfur atom of the thioether linkage are typically electron-rich, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxyl groups are electron-poor and susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. osti.gov

Computational studies on related thiocarboxylic acids and dicarboxylic acids have utilized DFT to elucidate reaction mechanisms and the effects of substituents on reactivity. nih.gov For instance, DFT calculations have been employed to study the mechanism of amide bond formation involving thiocarboxylic acids, revealing the roles of various intermediates and transition states. nih.gov Similar approaches can be applied to this compound to predict its behavior in various chemical reactions. Descriptors derived from DFT, such as partial charges and frontier orbital interactions, help rationalize predicted differences in reactivity among related compounds. nih.gov

Table 1: Key Electronic Properties and Their Significance in Reactivity Prediction

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; higher energy suggests greater reactivity as a nucleophile. The thioether sulfur and carboxylate oxygens are likely major contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; lower energy suggests greater reactivity as an electrophile. The carbonyl carbons are potential sites. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions and chemical reactions. |

| NBO Charges | Natural Bond Orbital analysis provides atomic charges. | Quantifies the electron distribution, highlighting the polarity of bonds and the partial charges on individual atoms like sulfur, oxygen, and carbon. nih.gov |